molecular formula C24H17Cl2NO4 B12475561 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12475561
M. Wt: 454.3 g/mol
InChI Key: AWSNXVFXFIVLKR-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxooctahydro-ethenocyclopropa isoindolyl moiety attached to a phenyl ring, which is further substituted with a 2,4-dichlorobenzoate group. The intricate structure of this compound makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindolyl Moiety: The isoindolyl core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.

    Introduction of the Dioxooctahydro Group:

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.

    Substitution with 2,4-Dichlorobenzoate: The final step involves the esterification of the phenyl ring with 2,4-dichlorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the benzoate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate
  • 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-chlorobenzoate
  • 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dimethylbenzoate

Uniqueness

The uniqueness of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dichlorobenzoate group enhances its reactivity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C24H17Cl2NO4

Molecular Weight

454.3 g/mol

IUPAC Name

[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H17Cl2NO4/c25-11-4-5-16(19(26)8-11)24(30)31-13-3-1-2-12(9-13)27-22(28)20-14-6-7-15(18-10-17(14)18)21(20)23(27)29/h1-9,14-15,17-18,20-21H,10H2

InChI Key

AWSNXVFXFIVLKR-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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